3-(2-Pyridinyl)-2-buten-1-ol

描述

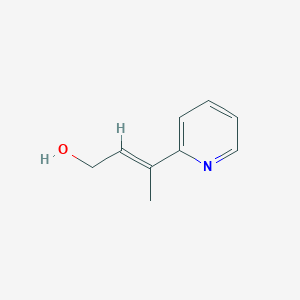

3-(2-Pyridinyl)-2-buten-1-ol is an organic compound that features a pyridine ring attached to a butenol chain

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Pyridinyl)-2-buten-1-ol typically involves the reaction of 2-pyridinecarboxaldehyde with an appropriate alkenyl Grignard reagent or alkenyl lithium reagent. The reaction proceeds through the formation of an intermediate alcohol, which is then subjected to further reaction conditions to yield the desired product.

-

Grignard Reaction

Reagents: 2-pyridinecarboxaldehyde, alkenyl magnesium bromide (Grignard reagent).

Conditions: The reaction is carried out in anhydrous ether or tetrahydrofuran (THF) at low temperatures (0-5°C) to prevent side reactions.

Procedure: The Grignard reagent is slowly added to a solution of 2-pyridinecarboxaldehyde in anhydrous ether or THF. The reaction mixture is stirred for several hours, followed by quenching with water and extraction with an organic solvent.

-

Lithium Reagent Reaction

Reagents: 2-pyridinecarboxaldehyde, alkenyl lithium reagent.

Conditions: The reaction is carried out in anhydrous ether or THF at low temperatures (0-5°C).

Procedure: The alkenyl lithium reagent is slowly added to a solution of 2-pyridinecarboxaldehyde in anhydrous ether or THF. The reaction mixture is stirred for several hours, followed by quenching with water and extraction with an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

化学反应分析

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Conditions: The reaction is typically carried out in an acidic or neutral medium.

Products: Oxidation of 3-(2-Pyridinyl)-2-buten-1-ol can yield corresponding ketones or carboxylic acids.

-

Reduction

Reagents: Common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Conditions: The reaction is typically carried out in anhydrous solvents such as ether or THF.

Products: Reduction of this compound can yield corresponding alcohols or alkanes.

-

Substitution

Reagents: Common nucleophiles such as halides or amines.

Conditions: The reaction is typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Products: Substitution reactions can yield various substituted derivatives of this compound.

科学研究应用

3-(2-Pyridinyl)-2-buten-1-ol has several applications in scientific research:

-

Chemistry

- Used as a building block in organic synthesis for the preparation of more complex molecules.

- Employed in the synthesis of heterocyclic compounds and natural product analogs.

-

Biology

- Investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Used as a ligand in coordination chemistry for the study of metal complexes.

-

Medicine

- Explored for its potential therapeutic applications, including as a precursor for drug development.

- Studied for its interactions with biological targets and pathways.

-

Industry

- Utilized in the development of materials with specific properties, such as polymers and coatings.

- Employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

作用机制

The mechanism of action of 3-(2-Pyridinyl)-2-buten-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or biological receptors, and modulating their activity. The exact mechanism may vary depending on the specific application and target.

相似化合物的比较

3-(2-Pyridinyl)-2-buten-1-ol can be compared with other similar compounds, such as:

-

3-(2-Pyridinyl)isoquinoline

- Similar structure with a pyridine ring attached to an isoquinoline moiety.

- Used as a ligand in coordination chemistry and studied for its biological activities.

-

2-Pyridinyl β-ketones

- Compounds with a pyridine ring attached to a β-ketone group.

- Investigated for their reactivity and applications in organic synthesis.

-

Pyridinium Salts

- Compounds with a pyridine ring that has been protonated or alkylated to form a salt.

- Used in various applications, including as ionic liquids and antimicrobial agents.

The uniqueness of this compound lies in its specific structural features and the versatility of its applications in different fields.

生物活性

3-(2-Pyridinyl)-2-buten-1-ol, also known by its CAS number 82244-22-2, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring attached to a butenol moiety. This arrangement suggests potential interactions with various biological targets, making it a candidate for pharmacological investigation.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular functions and processes.

- Receptor Interaction : It may interact with various receptors, modulating their activity and influencing signaling pathways critical for cell survival and proliferation.

Biological Activities

The biological activities of this compound can be categorized as follows:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against several pathogens. For instance:

- Bacterial Inhibition : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, with varying minimum inhibitory concentration (MIC) values.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated immune cells.

Cytotoxicity Studies

Cytotoxicity assays reveal that while this compound can inhibit the growth of certain cancer cell lines, it exhibits selective toxicity. For example:

- Cancer Cell Lines Tested :

- HeLa (cervical cancer)

- MCF7 (breast cancer)

The compound displayed IC50 values ranging from 20 to 50 µM in these cell lines, indicating potential for further development as an anticancer agent.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated the compound's effectiveness against antibiotic-resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotic development.

- Anti-inflammatory Research : A paper in Pharmacology Reports explored the anti-inflammatory effects of this compound in a murine model, showing significant reduction in paw edema induced by carrageenan.

- Cytotoxicity in Cancer Models : Research published in Cancer Letters reported on the cytotoxic effects of this compound on various cancer cell lines, supporting its development as a potential chemotherapeutic agent.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Pyridinyl)-2-buten-1-ol, and how can purity be maximized?

- Methodological Answer : The synthesis of this compound can be optimized using palladium-catalyzed coupling reactions or nucleophilic substitution between 2-pyridinylmagnesium bromide and α,β-unsaturated carbonyl intermediates. Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or NiCl₂(dppe) for cross-coupling .

- Temperature control : Reactions typically proceed at 60–80°C to avoid side product formation.

- Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) or distillation under reduced pressure (bp ~140–150°C) .

- Yield enhancement : Use anhydrous solvents and inert atmospheres to prevent hydrolysis.

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 75–85% yield |

| Solvent | THF | Reduces byproducts |

| Temperature | 70°C | Balances reaction rate |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 8.5–8.6 ppm (pyridine protons), δ 5.6–5.8 ppm (alkene protons), and δ 4.1–4.3 ppm (hydroxyl-bearing CH₂) confirm structure .

- 13C NMR : Signals at 150–160 ppm (pyridine carbons) and 120–130 ppm (alkene carbons).

- GC/MS : Retention time ~5.35 min (similar to prenol derivatives) with fragmentation patterns at m/z 86 (base peak) and 121 (pyridinyl fragment) .

- IR Spectroscopy : O-H stretch at 3300–3400 cm⁻¹ and C=N stretch at 1600–1650 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic structure:

- Frontier Molecular Orbitals : The pyridinyl group lowers the LUMO energy, enhancing electrophilicity at the β-carbon .

- Reaction Pathways : Simulate intermediates in Michael additions or epoxidation. Compare activation energies for competing pathways.

- Stereoelectronic Effects : Pyridine’s electron-withdrawing nature directs nucleophiles to the α-position .

| Computational Parameter | Value/Outcome |

|---|---|

| LUMO Energy (eV) | -1.2 to -1.5 |

| HOMO-LUMO Gap | 4.8–5.2 eV |

Q. How can contradictions in reported biological activity data for derivatives of this compound be resolved?

- Methodological Answer : Contradictions often arise from stereochemical variations or assay conditions. Strategies include:

- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate (R)- and (S)-isomers. Biological assays on separated enantiomers may reveal divergent activities .

- Structure-Activity Relationship (SAR) : Compare derivatives with modified pyridinyl or butenol moieties (e.g., 3-phenylpropan-1-ol vs. 3-methyl-2-buten-1-ol) to identify pharmacophoric groups .

- Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%) and cell line specificity (e.g., HEK293 vs. HeLa) .

Q. What strategies mitigate volatility-related challenges during high-temperature reactions involving this compound?

- Methodological Answer :

- Derivatization : Acetylate the hydroxyl group to form 3-(2-Pyridinyl)-2-buten-1-yl acetate, reducing volatility (bp increases by ~30°C) .

- Reaction Setup : Use reflux condensers with glycol cooling (≤-10°C) to prevent vapor loss.

- Alternative Solvents : High-bopoint solvents like DMF or DMSO stabilize the compound at elevated temperatures .

| Strategy | Effectiveness | Practical Consideration |

|---|---|---|

| Acetylation | High | Requires post-reaction hydrolysis |

| Glycol cooling | Moderate | Energy-intensive |

Q. Data Contradiction Analysis

属性

IUPAC Name |

(E)-3-pyridin-2-ylbut-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-8(5-7-11)9-4-2-3-6-10-9/h2-6,11H,7H2,1H3/b8-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIHEWJDVCNBIO-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CO)/C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。